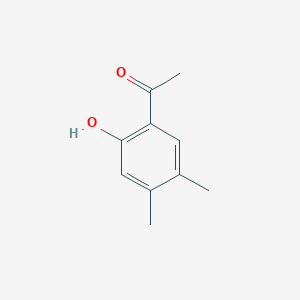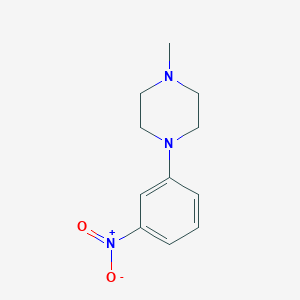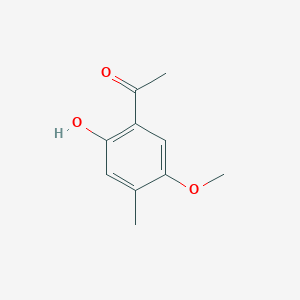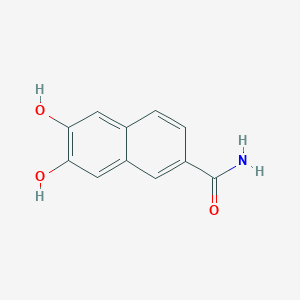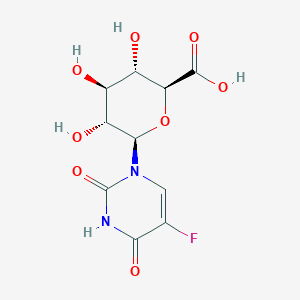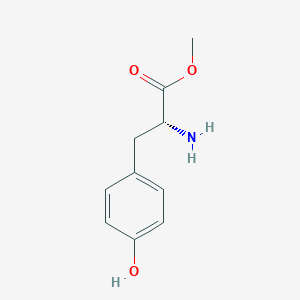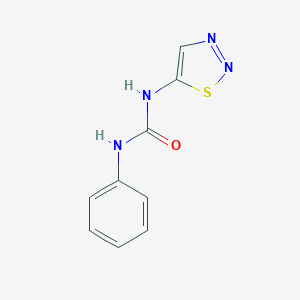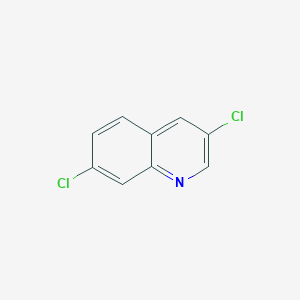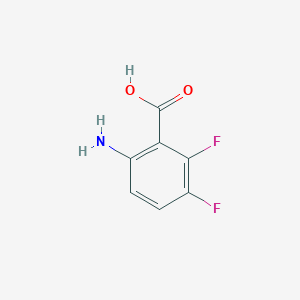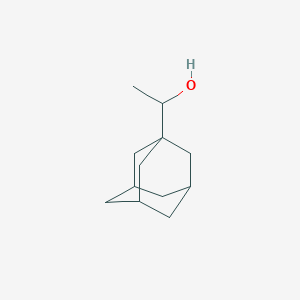
1-(1-Adamantyl)ethanol
Übersicht
Beschreibung
1-(1-Adamantyl)ethanol, also known as 1-Adamantaneethanol, is a derivative of adamantane . It has a molecular weight of 180.29 .
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives, such as 1-(1-Adamantyl)ethanol, involves various methods. One of the most promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The molecular structure of 1-(1-Adamantyl)ethanol is represented by the empirical formula C12H20O . The InChI code for this compound is1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3 . Chemical Reactions Analysis
The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides . Furthermore, 1-(1-Adamantyl)ethanol can have Friedel-Crafts alkylation reaction acetanilide in the 98% sulfuric acid medium at room temperature for direct synthesis of 1, 3-bis (4-acetylamino-phenyl) adamantane .Physical And Chemical Properties Analysis
1-(1-Adamantyl)ethanol is a white crystalline powder at room temperature . It is soluble in organic solvents and insoluble in water . The melting point is higher than 240 ℃ .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 1-(1-Adamantyl)ethanol Applications
1-(1-Adamantyl)ethanol is a versatile organic compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Pharmaceutical Synthesis: 1-(1-Adamantyl)ethanol serves as a precursor in the synthesis of pharmaceuticals. Its bulky adamantane framework is beneficial in creating sterically hindered molecules, which can lead to drugs with improved pharmacokinetic properties .
Material Science: In material science, this compound is used to synthesize novel polymers and coatings. The adamantane structure imparts high thermal stability and resistance to harsh chemicals, making it ideal for advanced material applications .
Catalysis: Researchers utilize 1-(1-Adamantyl)ethanol in catalysis studies. Its unique structure can influence the steric outcomes of catalytic reactions, aiding in the development of more efficient and selective catalysts .
Nanotechnology: The compound’s robust framework makes it suitable for nanotechnology applications, particularly in the creation of nanodiamonds and diamondoids, which have potential uses in electronics and quantum computing .
Bioactive Compound Development: 1-(1-Adamantyl)ethanol is used in the development of bioactive compounds. Its incorporation into molecules can enhance their ability to interact with biological targets, leading to potential therapeutic agents .
Fuel and Lubricant Additives: Due to its high thermal stability, 1-(1-Adamantyl)ethanol is explored as an additive in fuels and lubricants. It can improve the performance and longevity of these products under extreme conditions .
Analytical Chemistry: In analytical chemistry, it’s used as a standard or reagent in various spectroscopic and chromatographic techniques, helping in the accurate identification and quantification of substances .
Environmental Science: Lastly, 1-(1-Adamantyl)ethanol finds applications in environmental science. It can be part of sensors and absorbents designed to detect and capture pollutants, contributing to environmental monitoring and cleanup efforts .
Safety And Hazards
When handling 1-(1-Adamantyl)ethanol, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
Zukünftige Richtungen
The future directions of 1-(1-Adamantyl)ethanol research involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Eigenschaften
IUPAC Name |
1-(1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALBLVPSPRKDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377845 | |
| Record name | 1-(1-adamantyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)ethanol | |
CAS RN |
26750-08-3 | |
| Record name | 1-(1-adamantyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

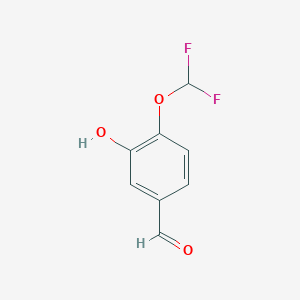
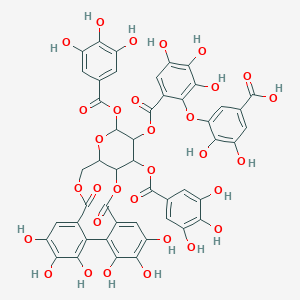
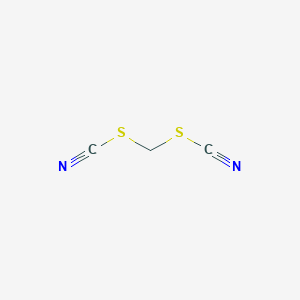
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
